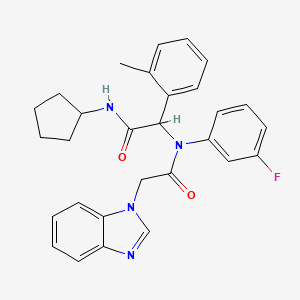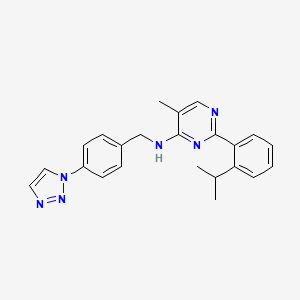
Mobocertinib
Übersicht
Beschreibung
Mobocertinib, sold under the brand name Exkivity, is used for the treatment of non-small cell lung cancer . It is a small molecule tyrosine kinase inhibitor structurally similar to osimertinib . Its molecular target is the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region .
Synthesis Analysis
This compound is a novel tyrosine kinase inhibitor (TKI) recently approved by the US FDA as a first-in-class small molecule therapeutic for EGFR ex20ins-positive NSCLC . When compared to osimertinib, a TKI indicated for the treatment of EGFR T790M-positive NSCLC, this compound differs only by the presence of an additional C5-carboxylate isopropyl ester group on the middle pyrimidine core .Molecular Structure Analysis
This compound has a molecular formula of C32H39N7O4 and a molar mass of 585.709 g·mol −1 . It has a complex structure with several functional groups including a pyrimidine core, an acrylamide side chain, and a C5-carboxylate isopropyl ester group .Chemical Reactions Analysis
This compound is an irreversible kinase inhibitor, forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .Physical And Chemical Properties Analysis
This compound has a molecular formula of C33H43N7O7S and a molecular weight of 681.809 . More detailed physical and chemical properties may be available in the safety data sheet provided by the manufacturer .Wissenschaftliche Forschungsanwendungen
Mobocertinib has been effective in treating NSCLC with EGFR exon 20 insertion mutations. It demonstrated antitumor activity in patients with diverse EGFR exon 20 insertion variants and had a safety profile consistent with other EGFR inhibitors (Riely et al., 2021).
The pharmacokinetics of this compound, including food effects and bioavailability, were studied in healthy volunteers. The data guided dosing and supported administration of this compound without regard to low-fat meal intake in ongoing and planned clinical studies (Zhang et al., 2021).
This compound's population pharmacokinetics were well-characterized in both healthy volunteers and patients with mNSCLC. The study suggested no dose adjustment is required based on age, race, sex, body weight, or mild-to-moderate renal or hepatic impairment (Gupta et al., 2022).
An exposure-response analysis of this compound in patients with metastatic NSCLC supported the beneficial risk profile for the approved dose, providing insights for dose modification guidelines in case of adverse events (Gupta et al., 2022).
This compound demonstrated potent inhibitory activity against HER2 exon 20 insertion–mutant lung cancer, providing a rationale for its clinical investigation in such cases (Han et al., 2021).
The impact of genetic alterations on the therapeutic response to this compound was explored, revealing that certain genetic changes might influence the response to this compound treatment (Vincent et al., 2022).
This compound was associated with clinically meaningful benefits in patients with previously treated EGFR exon 20 insertion-positive mNSCLC, showing a manageable safety profile (Zhou et al., 2021).
It exerted an inhibitory effect on EGFR exon 20 insertion mutant variants at concentrations lower than those required to inhibit wild-type EGFR. This compound was granted FDA approval for the treatment of locally advanced or metastatic NSCLC in patients with EGFR exon 20 insertion mutations who have failed previous therapies (Jain et al., 2022).
A safety analysis identified gastrointestinal and skin-related events as common with this compound. Proactive management of these events may improve clinical outcomes (Yang et al., 2022).
This compound's activity against EGFR exon 20 insertion mutants was specifically designed to address the limitations of existing therapies targeting EGFR-mutated NSCLC. It demonstrated efficacy in preclinical models, supporting its clinical development (Gonzalvez et al., 2021).
Wirkmechanismus
Target of Action
Mobocertinib primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane receptor that regulates signaling pathways controlling cellular proliferation . Mutations in EGFR, specifically exon 20 insertion mutations, are associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, EGFR, by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . EGFR is essential for normal cellular functions, and mutations in EGFR’s kinase domain can cause dysregulation leading to NSCLC .
Pharmacokinetics
This compound has a median time to peak concentration in blood plasma of 4 hours, a mean elimination half-life of 18 hours, and a volume of distribution of 3509 L . The geometric mean absolute bioavailability of this compound is 36.7% . The majority of this compound-related material is covalently bound to plasma proteins . Renal excretion of unchanged drug is a very minor pathway of elimination .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of EGFR exon 20 insertion mutations, which are associated with NSCLC . This leads to a decrease in cellular proliferation, thereby exerting a therapeutic effect against NSCLC . In clinical trials, this compound demonstrated an objective response rate of 28% with a median duration of response of 15.8 months .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as St. John’s Wort, a potent CYP3A inducer, may decrease the efficacy of this compound . Additionally, the presence of brain metastasis can influence the median duration of treatment .
Safety and Hazards
The most common adverse reactions to mobocertinib are diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain . It also has warnings for QTc prolongation and Torsades de Pointes, interstitial lung disease/pneumonitis, cardiac toxicity, and diarrhea .
Biochemische Analyse
Biochemical Properties
Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . This compound binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .
Cellular Effects
This compound has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, this compound exhibited antitumor activity against xenografts with EGFR exon 20 insertions .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords this compound high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .
Temporal Effects in Laboratory Settings
The overall response rate to this compound was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The recommended dosage of this compound is 160 mg orally once daily until disease progression or unacceptable toxicity .
Metabolic Pathways
It is known that this compound is a kinase inhibitor targeted against EGFR .
Transport and Distribution
This compound is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of this compound was approximately 3,509 L at steady-state .
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRSNUQCUDCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336749 | |
| Record name | Mobocertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |
| Record name | Mobocertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1847461-43-1 | |
| Record name | Mobocertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mobocertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mobocertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOBOCERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



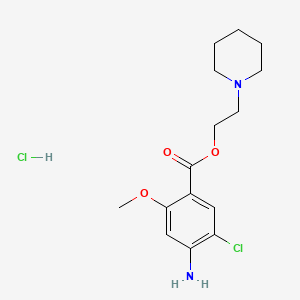
![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)
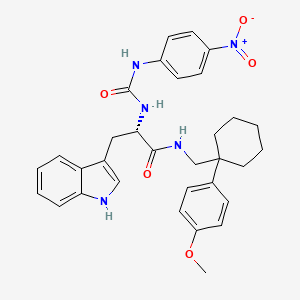
![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B609128.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine](/img/structure/B609131.png)
![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)
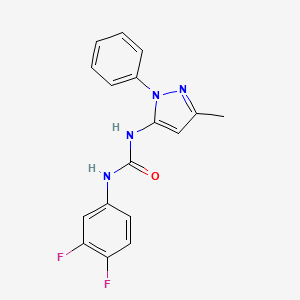
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)
